1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole
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Overview
Description
1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorophenoxy group and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 2-fluorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products Formed
Reduction: 1-((2-Aminophenoxy)methyl)-3-nitro-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Fluorophenoxy)methyl)benzaldehyde
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
- 2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenoxy and a nitro group allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development .
Properties
CAS No. |
1003993-44-9 |
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Molecular Formula |
C10H8FN3O3 |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C10H8FN3O3/c11-8-3-1-2-4-9(8)17-7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
InChI Key |
OMKLRJWVPTXFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
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